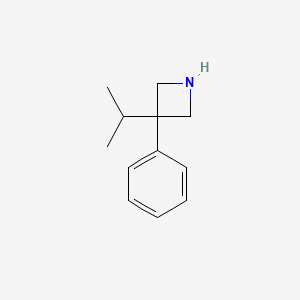
Azetidine, 3-isopropyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 3-isopropyl-3-phenyl-: is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is an analogue of cyclobutane and is used in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the intramolecular amination of organoboronates to provide azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of azetidines can yield various amine derivatives.
Substitution: Azetidines are prone to nucleophilic substitution reactions due to the ring strain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.
Major Products:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted azetidines
Scientific Research Applications
Chemistry: Azetidines are used as building blocks in organic synthesis due to their unique reactivity and stability. They are employed in the synthesis of complex molecules and polymers .
Biology: In biological research, azetidines are used to study enzyme mechanisms and protein interactions. Their ring strain and nitrogen content make them useful probes in biochemical assays .
Medicine: Azetidines have been explored for their potential therapeutic applications. They are found in various bioactive molecules and natural products, such as antihypertensive agents and anticoagulants .
Industry: In the industrial sector, azetidines are used in the production of polymers, coatings, and materials templating. They are also employed in non-viral gene transfection and CO2 adsorption .
Mechanism of Action
The mechanism of action of azetidines is primarily driven by their ring strain, which facilitates various chemical reactions. The ring strain allows for facile bond cleavage and formation, making azetidines highly reactive under appropriate conditions. Molecular targets and pathways involved include enzyme active sites and protein binding domains .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Piperidines: Six-membered nitrogen-containing heterocycles with minimal ring strain and high stability.
Uniqueness: Azetidines strike a balance between the high reactivity of aziridines and the stability of pyrrolidines and piperidines. This unique combination of properties makes azetidines valuable in various applications, from organic synthesis to medicinal chemistry .
Properties
CAS No. |
7215-21-6 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-phenyl-3-propan-2-ylazetidine |
InChI |
InChI=1S/C12H17N/c1-10(2)12(8-13-9-12)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |
InChI Key |
JWJFFUAMBFMULY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















